molecular formula C12H16O B1594164 Cyclohexyl phenyl ether CAS No. 2206-38-4

Cyclohexyl phenyl ether

Cat. No.: B1594164
CAS No.: 2206-38-4
M. Wt: 176.25 g/mol
InChI Key: OSAOIDIGMBDXED-UHFFFAOYSA-N
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Description

Cyclohexyl phenyl ether is an organic compound classified as an alkyl aryl ether. It consists of a cyclohexyl group bonded to a phenyl group through an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

Mechanism of Action

Target of Action

Cyclohexyl phenyl ether is an alkyl aryl ether . The primary targets of this compound are the C–O bonds in the ether . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Mode of Action

The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

This compound undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products . This suggests that the compound affects the biochemical pathways related to these products.

Pharmacokinetics

The compound’s boiling point is 127-128 °c/15 mmhg , and its density is 1.078 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the production of 1-methylcyclopentene and phenol . These products are formed when the compound undergoes thermolysis and aquathermolysis reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of strong acids . For instance, the compound’s reactions are facilitated by the use of strong acids .

Biochemical Analysis

Biochemical Properties

Cyclohexyl phenyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products . These reactions indicate that this compound can interact with enzymes that catalyze such transformations. The nature of these interactions involves the breaking and forming of chemical bonds, which are facilitated by the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation to form phenol and other products . These degradation products can have their own biochemical effects, which may differ from those of the parent compound. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. For instance, the thermolysis and aquathermolysis reactions of this compound produce 1-methylcyclopentene and phenol . These metabolic pathways involve the cleavage of chemical bonds and the formation of new products, which can further participate in other biochemical reactions. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl phenyl ether can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclohexyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Strong acids like hydrobromic acid and hydroiodic acid are employed for cleavage reactions.

Major Products Formed:

    Oxidation: Cyclohexanone and phenol.

    Reduction: Cyclohexanol and phenyl alcohol.

    Substitution: Cyclohexyl halides and phenol.

Scientific Research Applications

Cyclohexyl phenyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a model compound for understanding ether metabolism.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of fragrances, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Cyclohexyl phenyl ether can be compared with other similar compounds, such as:

    Anisole (Methyl Phenyl Ether): Anisole has a methoxy group instead of a cyclohexyl group. It is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.

    Phenyl Ethyl Ether: This compound has an ethyl group instead of a cyclohexyl group. It exhibits different physical properties and reactivity due to the smaller size of the ethyl group.

    Diphenyl Ether: Diphenyl ether has two phenyl groups bonded to the oxygen atom.

This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

cyclohexyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAOIDIGMBDXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176548
Record name Benzene, (cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-38-4
Record name Benzene, (cyclohexyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexyloxy)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a pressure vessel phenyl acetate (126 μL, 1 mmol, 1 eq) was added and diluted with cyclohexane (1.080 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing cyclohexane under vacuum, the residue was analyzed by 1H NMR and GC/MS to determine the yield and consumption of starting materials.
Quantity
126 μL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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